

Technical Guide: Solubility Profile of 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride

Cat. No.: B132901

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for **2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride** (CAS RN: 42036-65-7). The document is intended to be a valuable resource for researchers and professionals involved in drug development and chemical synthesis, offering a concise summary of solubility characteristics, detailed experimental protocols, and a visual representation of its synthesis pathway.

Core Solubility Data

The solubility of **2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride** has been qualitatively and quantitatively described in various sources. The compound, a white crystalline solid, generally exhibits good solubility in aqueous media and limited solubility in some organic solvents.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Quantitative Solubility Data

A singular quantitative solubility value has been reported from a high-throughput screening assay.

Table 1: Quantitative Solubility of **2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride**

Solvent/Medium	Temperature	pH	Solubility	Method of Analysis
Aqueous Buffer	Not Specified	7.4	>28.8 µg/mL	Not Specified
[5] [6]				

Qualitative Solubility Data

Qualitative assessments of the compound's solubility in various solvents are more widely available and are summarized below.

Table 2: Qualitative Solubility of **2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride**

Solvent	Solubility Description
Water	High solubility / Soluble
Chloroform	Slightly soluble
Dimethyl Sulfoxide (DMSO)	Slightly soluble
Methanol	Slightly soluble
Organic Solvents (General)	Soluble
[1] [2] [4] [7]	

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of scientific findings. This section outlines the established protocol for the synthesis of **2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride** and a general methodology for determining its solubility.

Synthesis via Mannich Reaction

The primary route for synthesizing **2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride** is the Mannich reaction.[\[7\]](#)[\[8\]](#) This one-pot synthesis involves the

aminoalkylation of a C-H acidic compound (cyclohexanone) with formaldehyde and a secondary amine (dimethylamine hydrochloride).

Materials:

- Cyclohexanone
- Paraformaldehyde
- Dimethylamine hydrochloride
- Concentrated Hydrochloric Acid
- Ethanol
- Acetone

Procedure:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanone, paraformaldehyde, dimethylamine hydrochloride, and ethanol.
- Add a few drops of concentrated hydrochloric acid to the mixture.
- Heat the mixture to reflux and maintain for approximately 4 hours with continuous stirring.
- After the reaction is complete, filter the hot solution to remove any solid impurities.
- Evaporate the solvent from the filtrate using a rotary evaporator.
- The resulting residue is the crude **2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride**.
- For purification, dissolve the crude product in a minimal amount of hot ethanol.
- Add acetone to the ethanolic solution at room temperature to induce crystallization. For complete crystallization, the solution can be stored at a low temperature (e.g., in a freezer) overnight.

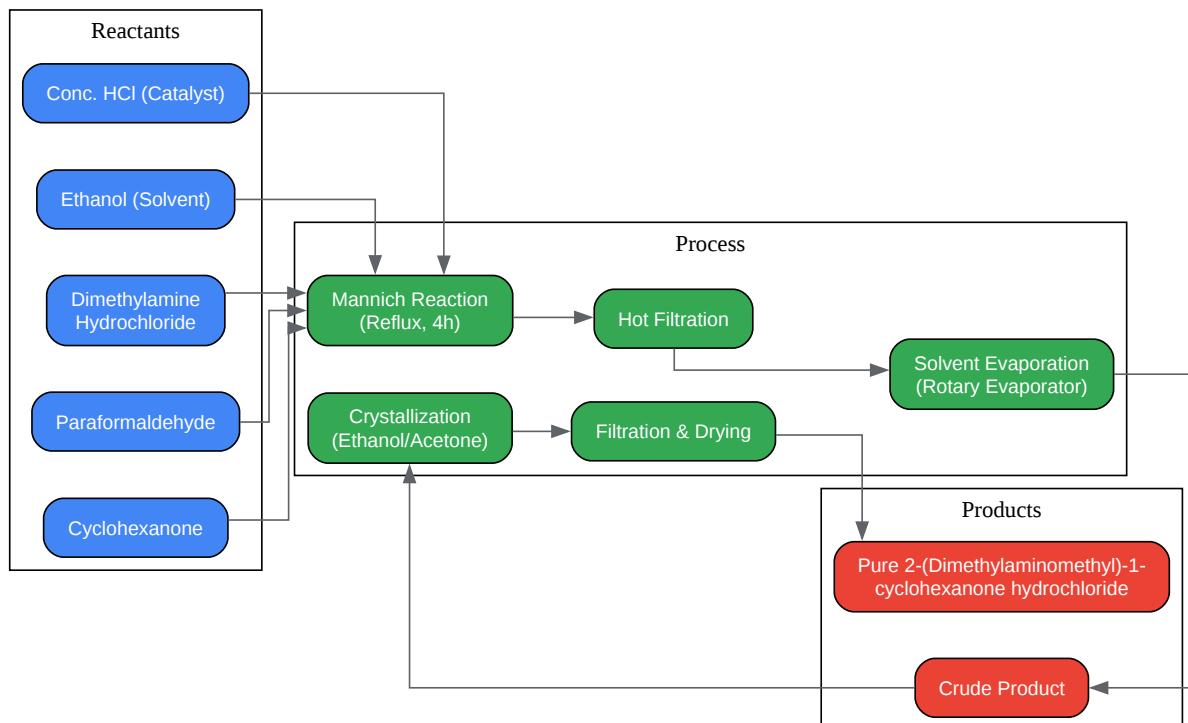
- Collect the crystalline product by filtration, wash with cold acetone, and dry under vacuum.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) The following is a general protocol that can be adapted for **2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride**.

Materials:

- **2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride** (pure solid)
- Selected solvents (e.g., water, ethanol, methanol, buffer solutions of various pH)
- Thermostatic shaker
- Centrifuge
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 µm)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) for concentration analysis.[\[14\]](#)[\[15\]](#)[\[16\]](#)


Procedure:

- Add an excess amount of solid **2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride** to a known volume of the selected solvent in a sealed flask. The excess solid ensures that a saturated solution is formed.
- Place the flask in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
- Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
- After equilibration, allow the undissolved solid to settle.

- To separate the solid and liquid phases, centrifuge the suspension.
- Carefully withdraw a clear aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.
- Quantitatively dilute the filtered solution with a suitable solvent.
- Determine the concentration of the diluted solution using a validated HPLC method.
- Calculate the solubility of the compound in the chosen solvent based on the measured concentration and the dilution factor.

Synthesis Workflow Visualization

The synthesis of **2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride** via the Mannich reaction can be visualized as a multi-step process. The following diagram illustrates the logical flow from reactants to the final purified product.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. chembk.com [chembk.com]
- 3. parchem.com [parchem.com]
- 4. 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride Nine Chongqing Chemdad Co., Ltd [chemdad.com]
- 5. 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride | C9H18CINO | CID 359482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride | 42036-65-7 [smolecule.com]
- 7. 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride | 42036-65-7 [chemicalbook.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. scielo.br [scielo.br]
- 11. ub.edu [ub.edu]
- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 13. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Validated HPLC determination of 2-[(dimethylamino)methyl]cyclohexanone, an impurity in tramadol, using a precolumn derivatisation reaction with 2,4-dinitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Solubility Profile of 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b132901#2-dimethylaminomethyl-1-cyclohexanone-hydrochloride-solubility-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com